molecular formula C8H13N3O2 B3377628 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 1341160-14-2

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No. B3377628
CAS RN: 1341160-14-2
M. Wt: 183.21
InChI Key: IKOPYKJXRKDTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid” is a chemical compound that contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been described, which involves an efficient construction of the triazole ring under flow conditions . This method is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps .


Molecular Structure Analysis

The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The triazole ring is a key structural feature in these compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically centered around the triazole ring. The triazole ring can participate in a variety of chemical reactions, making it a versatile component in the synthesis of a wide range of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques such as IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Mechanism of Action

The mechanism of action of such compounds can vary greatly depending on their specific structure and the biological system in which they are active. For instance, some triazole derivatives have shown promising anticancer activity . The mechanism of action often involves the formation of hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions in the research and development of such compounds could involve the exploration of their potential applications in various fields, such as pharmaceuticals and materials science. The development of more efficient and sustainable synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)8-9-6(4-7(12)13)11(3)10-8/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOPYKJXRKDTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=N1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

CAS RN

1341160-14-2
Record name 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 3
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 4
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 5
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.